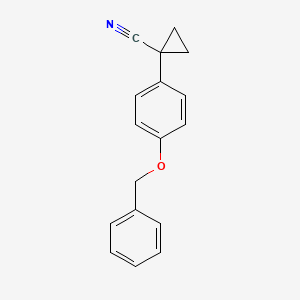

1-(4-(Benzyloxy)phényl)cyclopropanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C17H15NO It is characterized by a cyclopropane ring attached to a benzyloxyphenyl group and a carbonitrile group

Applications De Recherche Scientifique

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.

Material Science: The compound is used in the development of new materials with specific properties.

Biological Studies: It is studied for its potential biological activities and interactions with various biomolecules.

Méthodes De Préparation

The synthesis of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves several steps:

Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and benzonitrile.

Reaction with Benzonitrile: 4-benzyloxybenzaldehyde reacts with benzonitrile to form 4-benzyloxyphenylacetonitrile.

Cyclopropanation: The 4-benzyloxyphenylacetonitrile is then subjected to cyclopropanation using copper(I) bromide as a catalyst to yield 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile.

Analyse Des Réactions Chimiques

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Mécanisme D'action

The mechanism of action of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and result in various biological effects .

Comparaison Avec Des Composés Similaires

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:

1-(4-Methoxyphenyl)cyclopropanecarbonitrile: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.

1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.

1-(4-Chlorophenyl)cyclopropanecarbonitrile: The chloro group can introduce different electronic effects, impacting the compound’s chemical behavior and interactions.

Activité Biologique

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile, also known by its CAS number 1260767-69-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile is C13H13NO, with a molecular weight of approximately 213.25 g/mol. The structure features a cyclopropane ring substituted with a benzyloxy group and a carbonitrile functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO |

| Molecular Weight | 213.25 g/mol |

| CAS Number | 1260767-69-8 |

| Solubility | Soluble in organic solvents |

The specific mechanisms of action for 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile are not fully elucidated. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways.

Potential Biological Targets

- Cysteine Proteases : Compounds structurally related to nitriles have shown inhibitory effects on cysteine proteases, which are implicated in various diseases including cancer and parasitic infections .

- Antioxidant Activity : The presence of the benzyloxy group may enhance the compound's ability to scavenge free radicals, providing potential antioxidant benefits.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile.

- Inhibition of Cysteine Proteases : A study demonstrated that nitrile derivatives can act as potent inhibitors of cysteine proteases like cruzipain, which is relevant for treating Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications on the nitrile group could significantly affect inhibitory potency .

- Antitumor Activity : Research on related compounds has indicated potential antitumor properties, suggesting that 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile might also exhibit similar effects. For instance, salicylic acid-derived sulfonamides have shown efficacy against MYC-driven tumors .

- Chemical Synthesis and Optimization : The synthesis of similar compounds has been optimized through various methods, indicating that structural modifications can enhance biological activity. For example, the introduction of different substituents at the benzyloxy position has been explored to improve solubility and target affinity .

Propriétés

IUPAC Name |

1-(4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-13-17(10-11-17)15-6-8-16(9-7-15)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDGXNABDPORRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.